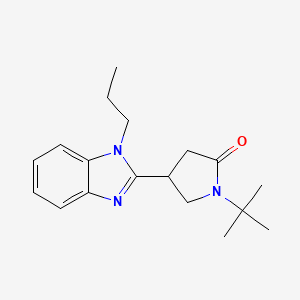
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine, also known as PAP, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of protein kinase B (AKT) and has been found to have potential therapeutic applications in cancer treatment. In
Wirkmechanismus
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine inhibits AKT by binding to its pleckstrin homology (PH) domain, which is responsible for its recruitment to the cell membrane. This prevents AKT from being activated by upstream signaling pathways and inhibits its downstream targets, which include proteins involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
In addition to its effects on AKT, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which are also involved in cell cycle regulation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine as a research tool is its potency and specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition on cancer cells and other biological processes in a controlled and targeted manner. However, this compound also has limitations as a research tool. Its synthesis is complex and requires specialized equipment and expertise, and its effects on other signaling pathways and biological processes may complicate its interpretation in experiments.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine and its potential therapeutic applications. One direction is to study the effects of this compound on different types of cancer and in combination with other treatments such as chemotherapy and radiation therapy. Another direction is to investigate the effects of this compound on other biological processes and signaling pathways, and to identify potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for this compound could facilitate its use as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of 4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine involves the reaction of 4-chloro-6-(1-piperidinyl)pyrimidine with acetyl piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and requires careful temperature control and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
4-(4-acetyl-1-piperazinyl)-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is often overexpressed in cancer cells and is associated with resistance to chemotherapy and radiation therapy. By inhibiting AKT, this compound has the potential to sensitize cancer cells to these treatments and improve their effectiveness.
Eigenschaften
IUPAC Name |
1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-13(21)18-7-9-20(10-8-18)15-11-14(16-12-17-15)19-5-3-2-4-6-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBQVYSUJUXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)
![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)
![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)
![N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5609310.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5609312.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)



![N,N-dimethyl-2-({[4-(methylthio)benzoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5609347.png)
![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)
![1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
![8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5609357.png)